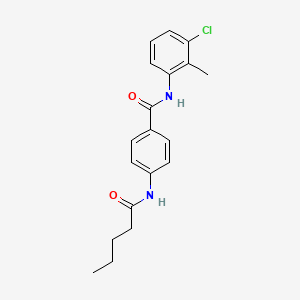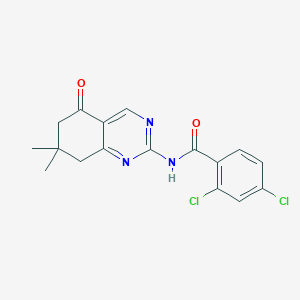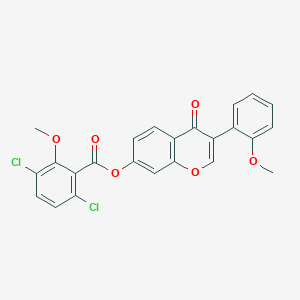![molecular formula C15H11F3O4 B4579817 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl trifluoroacetate](/img/structure/B4579817.png)
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl trifluoroacetate
説明
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl trifluoroacetate is a compound of interest due to its structural complexity and potential for diverse chemical reactions and interactions. Its significance lies in the benzo[c]chromene core, a structural motif common in many natural products and synthetic compounds with various biological activities.
Synthesis Analysis
The synthesis of benzo[c]chromen derivatives often involves cyclization reactions and functional group transformations. For example, microwave-assisted cyclization under mildly basic conditions has been employed to synthesize 6H-benzo[c]chromen-6-ones and their tetrahydro analogues, showcasing the efficiency of modern synthetic methods (Dao et al., 2018). Additionally, the one-pot, solvent-free synthesis of related chromen-2-ones demonstrates the trend towards greener synthetic approaches (Velpula et al., 2015).
Molecular Structure Analysis
The molecular structure of benzo[c]chromen derivatives is crucial for their chemical and biological properties. Structural analysis often involves X-ray crystallography or computational methods to elucidate the arrangement of atoms and the stereochemistry of the molecule. These studies provide insights into the molecule's reactivity and interaction with biological targets.
Chemical Reactions and Properties
Benzo[c]chromen derivatives undergo various chemical reactions, including cyclizations, Michael additions, and interactions with metals. For instance, some derivatives display fluorescent properties upon interaction with metals, which is significant for developing new fluorescent probes (Gülcan et al., 2021). The diversity of chemical reactions highlights the versatility of these compounds in synthetic and applied chemistry.
Physical Properties Analysis
The physical properties of benzo[c]chromen derivatives, such as solubility, melting point, and crystal structure, are important for their practical applications. These properties are influenced by the molecular structure and functional groups present in the compound. Understanding these properties is essential for the design and development of new materials and pharmaceuticals.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, define the applications of benzo[c]chromen derivatives. For example, their ability to act as cholinesterase inhibitors is of interest in the treatment of Alzheimer's disease (Gulcan et al., 2014). These compounds' chemical properties are foundational to their utility in various scientific fields.
科学的研究の応用
Chemical Synthesis Applications
Research has shown that derivatives of 6H-benzo[c]chromen, such as those involving trifluoroacetyl groups, are involved in various chemical reactions leading to the synthesis of novel functionalized compounds. For instance, reactions of 2-(trifluoromethyl)chromones with cyanoacetamides and other reagents yield novel functionalized derivatives of 6H-benzo[c]chromen-6-one. These reactions demonstrate the versatility of this chemical structure in synthetic chemistry, providing pathways to synthesize benzo[c]coumarin derivatives with potential applications in various fields including materials science and medicinal chemistry (Sosnovskikh et al., 2011).
Fluorescence and Metal Interaction Studies
The fluorescence properties and metal interaction capabilities of compounds related to 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl trifluoroacetate have been investigated, indicating their potential use as fluorescence probes. Research into racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one methyl ether derivatives has revealed that these compounds exhibit fluorescence enhancement in the presence of metals. This suggests their utility in designing fluorescence probes for metal ion detection, which could have significant implications for analytical, environmental, and medicinal chemistry (Gülcan et al., 2021).
Synthesis of Trifluoromethylated Derivatives
Further studies have explored the synthesis of trifluoromethylated derivatives of benzo[c]chromenes. For example, a one-pot three-component synthesis method has been developed to efficiently produce trifluoromethylated tetrahydrobenzo[g]chromene derivatives. This method employs 2-hydroxynaphthoquinone, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate, catalyzed by ammonium acetate and acetic acid. The process highlights a novel approach to synthesizing complex molecules that could be useful in pharmaceuticals, agrochemicals, and material science (Duan et al., 2013).
特性
IUPAC Name |
(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2,2,2-trifluoroacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O4/c16-15(17,18)14(20)21-8-5-6-10-9-3-1-2-4-11(9)13(19)22-12(10)7-8/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZQQMJHOOJSFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OC(=O)C(F)(F)F)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl trifluoroacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-isopropyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4579739.png)
![5-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4579746.png)
![1-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4579748.png)

![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methoxyphenyl)propanamide](/img/structure/B4579760.png)

![7-(4-{[(4-chlorophenyl)amino]carbonothioyl}-1-piperazinyl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B4579784.png)
![N-[3-(4-morpholinyl)propyl]-2-furamide](/img/structure/B4579797.png)
![N-[2-(4-fluorophenyl)ethyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4579803.png)
![N-1,3-benzodioxol-5-yl-2-{[(2-chlorobenzyl)thio]acetyl}hydrazinecarboxamide](/img/structure/B4579809.png)
![N,3,5-triphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4579814.png)

![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4579841.png)
